molecular formula C16H20N2O B2357357 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanecarboxamide CAS No. 1396857-16-1

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanecarboxamide

Cat. No.: B2357357
CAS No.: 1396857-16-1
M. Wt: 256.349
InChI Key: JYJCOXVCZGWHQU-UHFFFAOYSA-N
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Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanecarboxamide is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is known for its diverse applications in drug discovery, material synthesis, and catalysis.

Preparation Methods

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanecarboxamide typically involves several steps. One common synthetic route includes the reaction of benzylamine with propargyl bromide to form N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)amine. This intermediate is then reacted with cyclopropanecarboxylic acid chloride under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, or temperature controls.

Chemical Reactions Analysis

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction.

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is utilized in the development of new materials with unique properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

    N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)butane-1-sulfonamide: This compound has a similar structure but with a sulfonamide group instead of a carboxamide group, leading to different chemical and biological properties.

    N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide: . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-18(13-14-7-3-2-4-8-14)12-6-5-11-17-16(19)15-9-10-15/h2-4,7-8,15H,9-13H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJCOXVCZGWHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)C1CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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